![molecular formula C6H3Br2NO2 B11053307 3,5-Dibromo-4-nitrosophenol](/img/no-structure.png)
3,5-Dibromo-4-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-nitrosophenol is an organic compound characterized by the presence of bromine and nitroso functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitrosophenol typically involves the bromination of p-nitrosophenol. The process begins with the dissolution of p-nitrosophenol in glacial acetic acid, followed by the gradual addition of bromine. The reaction mixture is then stirred and heated to remove excess bromine, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-4-nitrosophenol undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with arylamines and alkylamines result in the substitution of halogen atoms.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Oxidation: The phenol group can be oxidized to a quinone derivative.
Major Products Formed:
Amination Products: Resulting from the substitution of halogen atoms with amine groups.
Quinone Derivatives: Formed through the oxidation of the phenol group.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-nitrosophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-nitrosophenol involves its interaction with molecular targets through its bromine and nitroso functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Similar Compounds:
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-nitrosoaniline
- 3-Halo-4-nitrosophenols
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C6H3Br2NO2 |
---|---|
Molekulargewicht |
280.90 g/mol |
IUPAC-Name |
3,5-dibromo-4-nitrosophenol |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-3(10)2-5(8)6(4)9-11/h1-2,10H |
InChI-Schlüssel |
MRSRVHQGWAULPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N=O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.